Triethylamine borane
Description
Historical Trajectories and Evolution of Amine-Borane Chemistry
The history of amine-borane chemistry dates back to the early 19th century, with the discovery of a boron-nitrogen dative bond attributed to Gay-Lussac in 1809. chemrevlett.com Significant progress was made in 1937 when Burg and Schlesinger reported the first synthesis of an amine-borane, specifically trimethylamine-borane. chemrevlett.comchemrevlett.com These initial discoveries paved the way for extensive research into amine-boranes and their derivatives over the following decades. chemrevlett.com
Amine-boranes were initially recognized for their reductive abilities, as highlighted in a key review in 1984. chemrevlett.com Their preparative history is rich, and they have seen reinvigorated interest due to their diverse applications, ranging from reagents in organic synthesis to potential hydrogen storage materials. chemrevlett.comchemrevlett.com
Methods for synthesizing amine-boranes have evolved over time. In 1960, Kelly and Edwards established a commonly used method utilizing borane-tetrahydrofuran (B86392) (BTHF) as a boranating agent for amines. chemrevlett.com This was followed by other procedures, such as the synthesis via a dialkoxyborane and free amine reported by Marshall in 1960, and a method using a borate (B1201080) ester with an amine solvent proposed by Ashby and Foster in 1962, which included the synthesis of triethylamine-borane. chemrevlett.com
Foundational Principles of Lewis Acid-Base Adducts in Borane (B79455) Chemistry
Amine-boranes are classic examples of Lewis acid-base adducts. chemrevlett.comrsc.org In these complexes, borane (BH₃) acts as a Lewis acid, which is a species capable of accepting an electron pair due to having a vacant orbital. chemrevlett.comrsc.orgwikipedia.org The amine, in this case, triethylamine (B128534), acts as a Lewis base, possessing a filled orbital containing an electron pair that can be donated. chemrevlett.comrsc.orgwikipedia.org
The interaction between the Lewis acid (borane) and the Lewis base (amine) results in the formation of a coordinate covalent, or dative, bond. chemrevlett.comrsc.orgwikipedia.org This bond is formed by the donation of the lone pair of electrons from the nitrogen atom of the amine into the vacant 2p orbital of the boron atom in borane. chemrevlett.comrsc.org This process forms a stable adduct, where the Lewis acid and base share the electron pair furnished by the Lewis base. wikipedia.org
The stability of Lewis acid-base adducts in borane chemistry can be influenced by various factors, including the nature of the Lewis acid and base. For instance, the relative Lewis acidity of boron trihalides varies depending on whether they interact with strong or weak bases. nih.gov The strength of the B-N bond in amine-boranes is a key aspect of their stability and reactivity. nih.govmdpi.com Intermolecular interactions, such as dihydrogen bonds between the acidic hydrogen atoms of the NH₃ group and the basic hydrogen atoms of the BH₃ group in ammonia-borane, also play a significant role in the solid state structure and properties of some amine-boranes. mdpi.comresearchgate.net
Significance and Versatility of Triethylamine Borane in Modern Synthetic and Theoretical Endeavors
This compound (TEAB) is recognized as a stable and versatile reagent in organic synthesis. ontosight.aicas.cz It is a commercially available amine-borane complex. mdpi.comchemicalbook.com Its significance stems from its utility as a reducing agent and its involvement in various chemical transformations. ontosight.aichemdad.com
TEAB is employed in the reduction of different functional groups. It can reduce carboxylic acids to primary alcohols, and while it reacts readily with aldehydes, ketones, and acid chlorides, esters, amides, and nitriles are generally nonreactive under similar conditions. cas.cz This selective reactivity profile makes it a valuable tool in synthetic strategies.
Beyond simple reductions, TEAB participates in more complex reactions. It is used in hydroboration reactions, including the photochemical hydroboration of single-walled carbon nanotubes. chemicalbook.comchemdad.com It also serves as a reactant for the synthesis of silylboranates and N-heterocyclic carbene borane complexes through Lewis base exchange. chemicalbook.comchemdad.com Furthermore, TEAB plays a role in the generation of boron carbide nitride films via low-pressure chemical vapor deposition. chemicalbook.comchemdad.comresearchgate.net
In theoretical studies, amine-boranes, including those related to this compound, are subjects of investigation to understand their electronic structure, bonding, and reactivity. mdpi.comrsc.orgnih.gov Computational analyses, such as DFT calculations, are used to study aspects like dihydrogen bonding and the mechanism of reactions involving amine-boranes. mdpi.comresearchgate.net The theoretical understanding of Lewis acid-base interactions in borane chemistry contributes to predicting and controlling the reactivity of these compounds. nih.gov
The stability and ease of handling of this compound, compared to more reactive borane sources like diborane (B8814927), contribute to its widespread use in laboratory settings. cas.czorientjchem.org While borane-trimethylamine complex is often cited as the most stable commercially available amine-borane, TEAB is also noted for its stability. mdpi.comorientjchem.org
This compound's physical properties include being a colorless to almost colorless clear liquid with a boiling point of 97 °C at 12 mmHg and a melting point of -4 °C. chemdad.comtcichemicals.comsigmaaldrich.com Its density is approximately 0.777 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com
Here is a table summarizing some physical properties of this compound:
| Property | Value | Source |
| Form | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 97 °C / 12 mmHg | sigmaaldrich.comchemdad.comtcichemicals.comsigmaaldrich.com |
| Melting Point | -4 °C | sigmaaldrich.comchemdad.comsigmaaldrich.com |
| Density | 0.777 g/mL at 25 °C / 0.783 g/mL at 20 °C | sigmaaldrich.comchemdad.comsigmaaldrich.com |
| Refractive Index | 1.442 (lit.) / 1.444 | sigmaaldrich.comchemdad.comsigmaaldrich.com |
The versatility of this compound is evident in its continued exploration in new applications, such as in CO₂ utilization and radical chemistry by photocatalysis, extending its usefulness in modern chemical research. mdpi.com
Properties
IUPAC Name |
(triethylazaniumyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDAGWFOUZNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+](CC)(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-26-5 | |
| Record name | (T-4)-(N,N-Diethylethanamine)trihydroboron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Advanced Preparative Strategies for Triethylamine Borane and Its Derivatives
Established Synthetic Routes for Triethylamine (B128534) Borane (B79455)
Several foundational methods have been developed for the synthesis of triethylamine borane, leveraging different chemical principles.
Direct Adduct Formation via Lewis Acid-Base Reaction
The most fundamental approach to synthesizing this compound involves the direct reaction between triethylamine, a Lewis base, and a source of borane, a Lewis acid purdue.edu. Early methods often utilized diborane (B8814927) (B₂H₆) as the borane source. The reaction proceeds via the cleavage of the diborane dimer and subsequent coordination of the triethylamine to the monomeric borane. This method, while conceptually straightforward, requires careful handling of gaseous and pyrophoric diborane purdue.edu.
Alternative and often more convenient borane sources for direct adduct formation include complexes of borane with other Lewis bases, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂) google.com. The reaction involves a ligand exchange where the stronger Lewis base, triethylamine, displaces the weaker Lewis base from the borane complex. While BH₃-THF offers a more manageable liquid form of borane, its low molarity can be a drawback for large-scale synthesis. BH₃-SMe₂ is a higher molarity option, but the strong odor and the need to remove dimethyl sulfide can add complexity to the process google.com.
Transammination and Amine-Ammonium Salt Equilibration Methodologies
Transammination is a synthetic strategy where a stronger amine displaces a weaker amine from an existing amine-borane complex purdue.edu. This equilibrium-driven process can be shifted towards the desired this compound product by using an excess of triethylamine or by removing the displaced weaker amine from the reaction mixture, often through distillation google.com. This method was explored as an alternative to directly handling diborane purdue.edu.
Another methodology involves the reaction of sodium borohydride (B1222165) (NaBH₄) with ammonium (B1175870) salts in the presence of the amine, proceeding through an amine-ammonium salt equilibration followed by metathesis google.com. This approach has been demonstrated as an open-flask synthesis method, offering a simpler procedure compared to air-sensitive techniques researchgate.net. For instance, reacting sodium borohydride and ammonium sulfate (B86663) in refluxing THF with triethylamine has been shown to yield this compound google.com. A bicarbonate-mediated process using sodium borohydride and sodium bicarbonate in the presence of the amine in THF containing a small amount of water has also been optimized for synthesizing various amine-boranes, including this compound google.com, rsc.org.
One-Pot Synthesis Approaches
One-pot synthesis strategies aim to streamline the preparation of this compound by conducting multiple reaction steps in a single vessel, thereby minimizing handling and potentially improving efficiency. A notable one-pot procedure involves the reaction of trimethyl borate (B1201080) with lithium hydride (LiH) and aluminum chloride (AlCl₃) in the presence of triethylamine amazonaws.com, acs.org. This method has been reported to provide this compound in good isolated yields acs.org. The proposed mechanism involves the in situ generation of diborane, which is then immediately captured by the triethylamine acs.org. Variations using other metal hydrides such as sodium hydride (NaH) and calcium hydride have also been explored in this one-pot system, yielding this compound in comparable yields acs.org.
Another one-pot approach involves the reaction of triethylamine and potassium borohydride in an aqueous solution in the presence of a weak acid, such as boric acid or carbon dioxide google.com. This method allows for the formation of this compound under relatively mild conditions google.com.
Detailed research findings on established synthetic routes are summarized in the table below:
| Method | Borane Source/Reactants | Conditions | Reported Yield (%) | Notes | Source |
| Direct Adduct Formation (Ligand Exchange) | BH₃-THF or BH₃-SMe₂ + Triethylamine | Various (e.g., in THF) | Not specified | Requires handling of borane complexes, potential solvent removal issues | google.com |
| Transammination | Amine-Borane + Triethylamine | Often involves heating and/or removal of displaced amine | Variable | Equilibrium-driven, efficiency depends on amine basicity and removal | purdue.edu, google.com, purdue.edu |
| Amine-Ammonium Salt Equilibration | NaBH₄ + Ammonium Salt + Triethylamine | Refluxing THF | Up to 99% | Open-flask procedure reported | google.com, researchgate.net |
| Bicarbonate-Mediated | NaBH₄ + NaHCO₃ + Triethylamine + Water/THF | Room Temperature | 86-99% | Optimized for various amines | google.com, rsc.org |
| One-Pot (Trimethyl Borate) | B(OMe)₃ + LiH + AlCl₃ + Triethylamine | THF, rt then 0°C | 70% | In situ diborane generation and capture | amazonaws.com, acs.org |
| One-Pot (Metal Hydride/Weak Acid) | KBH₄ or NaBH₄ + Triethylamine + Weak Acid | Aqueous solution, ~0°C | 69% (KBH₄), 79.3% (NaBH₄/CO₂) | Utilizes aqueous conditions | google.com |
Interactive Data Table: Established Synthetic Routes for this compound
Synthesis of Functionalized and Isotopic this compound Derivatives
Beyond the synthesis of parent this compound, strategies have been developed to prepare derivatives with specific functional groups or isotopic labels, expanding their potential applications.
Preparation of Isotopic this compound Analogues (e.g., Triethylamine-borane-¹⁰B)
The preparation of isotopically enriched amine-boranes, such as triethylamine-borane-¹⁰B, is of interest for applications requiring isotopic tracing or specific nuclear properties. The synthesis of triethylamine-borane-¹⁰B typically involves using a ¹⁰B-enriched boron source. One approach is the reaction of triethylamine with a ¹⁰B-enriched borane source, such as ¹⁰B-enriched diborane or a complex derived from it.
Another method involves the reaction of ¹⁰B-enriched alkali metal tetrahydroborates, such as sodium tetrahydroborate-¹⁰B, with appropriate reagents in the presence of triethylamine google.com, justia.com. This can proceed through similar methodologies as the synthesis of the natural abundance this compound, but utilizing the isotopically enriched starting material. For instance, a method for synthesizing ¹⁰B-enriched amine boranes involves reacting a ¹⁰B-enriched alkali metal tetrahydroborate with a methyltriethylammonium halide, followed by pyrolysis justia.com. This compound-¹⁰B can be among the products collected and separated from the reaction mixture justia.com. The synthesis of this compound-¹⁰B using ¹⁰B-enriched alkali metal tetrahydroborate is usually completed relatively quickly google.com.
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound (Et₃N·BH₃) and related amine-boranes has seen increasing focus on developing environmentally benign methodologies, aligning with the principles of green chemistry. Traditional methods often involve hazardous solvents and reagents, prompting research into more sustainable alternatives.
One approach involves the use of less hazardous solvents or solvent-free conditions. For instance, studies have explored the synthesis of amine-boranes, including this compound, utilizing ethyl acetate (B1210297) as a "green" solvent in conjunction with water as an activator for sodium borohydride (NaBH₄). This method represents a departure from the traditional use of tetrahydrofuran (B95107) (THF), which is considered less environmentally friendly. The reaction proceeds via the in situ generation of transient sodium monohydroxyborohydride, which subsequently reacts with the amine to form the amine-borane adduct. acs.orgpurdue.edu This water-promoted, open-flask synthesis using inexpensive and readily available reagents like sodium borohydride, sodium bicarbonate, water, and the desired amines has been described as a general method for amine-boranes. orgsyn.orgresearchgate.net
Another green strategy involves the use of carbon dioxide (CO₂) as an activator or a C1 source in the synthesis of amine-boranes. A CO₂-mediated protocol has been developed that is applicable to various amines, including tertiary amines like triethylamine. purdue.edupurdue.edu This method relies on the hydroboration of sodium borohydride with a carbonyl activator, followed by an SN2-type reaction with the amine. purdue.edu Aldehydes and ketones have also been found to be effective activators of NaBH₄, producing monoalkoxyborohydride intermediates that form amine-boranes through ligand displacement. acs.org
Mechanochemical synthesis offers a solvent-free and potentially more energy-efficient route to various chemical compounds, including borane derivatives. While mechanochemical methods have been explored for the synthesis of borane compounds and their applications, specific detailed research findings on the mechanochemical synthesis of this compound itself from readily available precursors in a green context are less extensively reported in the provided search results compared to other green approaches. However, mechanochemical reactions of organoammonium salts with alkaline metal borohydrides have been shown to allow the direct synthesis of borane adducts of tertiary amines, and syntheses of trimethylamine (B31210) and triethylamine adducts of borane have been conducted at a larger scale using a rotational ball mill. bham.ac.uk
Research has also investigated the use of alternative reducing agents and catalysts in amine-borane synthesis and reactions. Borane-trimethylamine complex, a related compound, has been shown to act as an efficient reducing agent in metal-free methylation and formylation of amines using CO₂. nih.govacs.org While this specifically concerns the application of a related borane complex, it highlights the broader interest in utilizing less toxic and more abundant reagents and catalysts in boron chemistry. The development of new green procedures to determine the active borane concentration in amine-boranes using a gasometer is another advancement supporting green chemistry practices in this field. orientjchem.org
The evaluation of green chemistry metrics, such as percentage yield, atom economy, carbon economy, reaction mass efficiency, and E-Factor, is crucial in assessing the environmental impact of synthetic protocols. Studies comparing these metrics for different amine-borane synthesis methods are being conducted to identify the most sustainable routes. acs.org
While detailed data tables specifically focusing on the green synthesis of this compound with comparative yields, reaction conditions, and environmental metrics across different green methods were not extensively detailed in the provided snippets, the research indicates a clear trend towards developing more sustainable preparative strategies. The use of alternative solvents like ethyl acetate, the incorporation of CO₂ as a reagent, and the exploration of mechanochemical approaches represent significant steps towards greener synthesis of this compound and its derivatives.
Here is a summary of some green chemistry approaches identified:
| Green Synthesis Approach | Key Features | Potential Benefits |
| Use of Ethyl Acetate/Water | Replaces THF, uses water as activator for NaBH₄. | Reduced reliance on hazardous solvents. |
| CO₂-Mediated Synthesis | Utilizes CO₂ as activator/C1 source, applicable to tertiary amines. | Incorporates a readily available and sustainable input. |
| Mechanochemical Synthesis | Solvent-free approach, uses ball milling. | Eliminates or reduces solvent use, potentially energy efficient. |
| Alternative Reducing Agents/Catalysts | Focus on less toxic/more abundant materials (e.g., metal-free catalysis). | Lower environmental impact, improved safety. |
| Green Analytical Methods | Development of procedures like gasometry for analysis. | Reduced waste and energy consumption in analysis. |
This table summarizes the types of green chemistry approaches being investigated for amine-borane synthesis, including those applicable to this compound. Specific quantitative data comparing the efficiency and environmental impact of each method for this compound itself would require more focused research literature.
Mechanistic Investigations of Triethylamine Borane Reactivity in Organic Transformations
Hydride Transfer Mechanisms in Reduction Reactions
The primary role of triethylamine (B128534) borane (B79455) in organic synthesis is as a hydride donor for the reduction of various functional groups. The transfer of a hydride ion (H⁻) from the borane moiety to an electrophilic center is the key step in these reactions. The mechanism of this transfer is highly dependent on the reaction conditions and the nature of the substrate and any catalysts employed.
In many cases, the direct transfer of a hydride from the stable triethylamine borane adduct is slow. The reactivity can be significantly enhanced by the addition of a Lewis acid. The Lewis acid coordinates to either the triethylamine nitrogen or, more commonly, interacts with the substrate, increasing its electrophilicity and activating it towards nucleophilic attack by the B-H bond.
For instance, the activation of Et₃N•BH₃ with a potent hydride acceptor like the trityl cation (Ph₃C⁺) has been studied to generate highly electrophilic borenium species. nih.gov In a reaction between Et₃N•BH₃ and trityl tetrakis(pentafluorophenyl)borate (B1229283) in CD₂Cl₂, complete conversion of the amine-borane was observed, with the formation of triphenylmethane (B1682552) (Ph₃CH) and a hydride-bridged diboron (B99234) cation, [Et₃N•BH₂-H-BH₂•NEt₃]⁺. nih.gov This demonstrates that the Lewis acid abstracts a hydride, generating a reactive intermediate that facilitates further reactions.
Table 1: Spectroscopic Data for the Activation of Et₃N•BH₃ with Trityl Cation nih.gov
| Species | ¹H NMR Signal (δ, ppm) | ¹¹B NMR Signal (δ, ppm) |
|---|---|---|
| Et₃N•BH₃ (7) | Not specified | Not specified |
| Ph₃C⁺ (5) | Not specified | Not specified |
| Ph₃CH | Not specified | Not specified |
| [Et₃N•BH₂-H-BH₂•NEt₃]⁺ (8) | -2.6 (bridging H) | Not specified |
Reaction performed at -78 °C and warmed to -20 °C for analysis.
The general mechanism involves the Lewis acid (LA) activating the substrate (e.g., a carbonyl compound), making it more susceptible to hydride transfer from the this compound complex. This borane-assisted hydride transfer is a key concept in understanding its reactivity. nih.gov The strength of the Lewis acid plays a crucial role; stronger Lewis acids lead to greater activation and faster reaction rates. acs.orgacs.org
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. bris.ac.uk This unquenched reactivity allows them to activate a variety of small molecules, including H₂ and amine-boranes. While direct studies detailing FLP mechanisms with this compound are specific, the principles derived from other amine-boranes are applicable.
In a typical FLP-catalyzed dehydrogenation of an amine-borane, the Lewis acid component interacts with the hydride on the boron, while the Lewis base component interacts with a proton on the nitrogen. nih.gov This cooperative action facilitates the heterolytic cleavage of the B-H and N-H bonds, leading to the release of H₂. bris.ac.uknih.gov Computational studies on the dehydrogenation of dimethylamine-borane (DMAB) catalyzed by a phosphine (B1218219)/borane FLP revealed a mechanism involving the formation of an ion pair, followed by B-H activation assisted by a second DMAB molecule. nih.gov The steric hindrance of the FLP components is critical, as it prevents catalyst deactivation by the reaction products. nih.govrsc.org The interplay between steric and electronic factors in the Lewis acid and base components dictates the efficiency of the FLP system. rsc.org
Nucleophilic Substitution Pathways at the Boron Center
Beyond its role as a hydride donor, the boron atom in this compound can also act as an electrophilic center, undergoing nucleophilic substitution. These reactions involve the displacement of the triethylamine group or one of the hydride atoms by an incoming nucleophile.
Analogous to nucleophilic substitution at a saturated carbon center, reactions at the tetrahedral boron of this compound can proceed through mechanisms resembling Sₙ1 and Sₙ2 pathways. acs.orgmasterorganicchemistry.comyoutube.com
Sₙ2-B Mechanism: This is a concerted, single-step process where the nucleophile attacks the boron center, and the leaving group (e.g., triethylamine) departs simultaneously. acs.orgyoutube.com This pathway involves a pentacoordinate transition state. The rate of an Sₙ2-B reaction is dependent on the concentration of both the this compound substrate and the nucleophile. youtube.com This mechanism is generally favored for less sterically hindered substrates and strong nucleophiles.
Sₙ1-B Mechanism: This is a stepwise mechanism involving the initial, rate-determining dissociation of the leaving group to form a transient, three-coordinate borenium ion (R₃N•BH₂⁺) or borane (BH₃) intermediate. acs.orgmasterorganicchemistry.comnih.gov This intermediate is then rapidly attacked by the nucleophile. The rate of an Sₙ1-B reaction typically depends only on the concentration of the this compound complex. masterorganicchemistry.com This pathway is favored with substrates that can form a relatively stable intermediate and in the presence of polar, coordinating solvents that can stabilize the borenium ion.
Studies on the hydrolysis of amine-boranes have provided evidence for these pathways, where the choice between the mechanisms is influenced by the nature of the amine and the reaction conditions. acs.org
The competition between Sₙ1-B and Sₙ2-B mechanisms is heavily influenced by steric and electronic factors. acs.orgrsc.org
Steric Factors: Increasing the steric bulk of the amine ligand (like the ethyl groups in triethylamine) can hinder the backside attack required for an Sₙ2-B mechanism, potentially favoring an Sₙ1-B pathway through dissociation. nih.gov Similarly, bulky nucleophiles will favor an Sₙ1-B pathway. Conversely, less hindered amine-boranes are more susceptible to Sₙ2-B displacement. acs.org
Electronic Factors: Electron-donating groups on the amine ligand strengthen the B-N bond, making dissociation more difficult and thus disfavoring the Sₙ1-B mechanism. Conversely, electron-withdrawing groups weaken the B-N bond, facilitating dissociation and promoting an Sₙ1-B pathway. rsc.orgscholaris.ca The nucleophilicity of the attacking species is also critical; stronger nucleophiles are more likely to engage in a concerted Sₙ2-B displacement rather than waiting for the dissociation required in an Sₙ1-B process. researchgate.netnih.gov
Intramolecular vs. Intermolecular Hydroboration Mechanisms
Hydroboration, the addition of a B-H bond across a double or triple bond, is a cornerstone reaction of boranes. wikipedia.org With this compound, the reaction typically requires thermal conditions or activation to dissociate the complex and free the reactive BH₃ moiety. The subsequent hydroboration can, in principle, occur through either an intermolecular or intramolecular pathway, particularly if the substrate contains a Lewis basic site.
An intermolecular mechanism involves the dissociated BH₃ (or a related active species) from one molecule reacting with the alkene or alkyne of a separate substrate molecule. umich.edusemanticscholar.org This is the generally accepted pathway for simple alkenes.
An intramolecular mechanism can become relevant when the substrate itself is an unsaturated amine or phosphine. In such cases, the borane can coordinate to the substrate's Lewis basic site. If the geometry is favorable, the B-H bond can then add across the nearby π-system within the same molecule. nih.govresearchgate.net Studies on the hydroboration of unsaturated amine and phosphine boranes have shown that such intramolecular pathways are viable. nih.gov
For this compound reacting with a separate alkene, the process is fundamentally intermolecular. However, activation with reagents that can displace a hydride, such as I₂, can generate an intermediate like Py•BH₂I (in the case of pyridine (B92270) borane). This "activated borane" can then undergo hydroboration through a pathway that may involve an Sₙ2-like displacement of the iodide by the alkene, followed by hydride migration, representing a different type of intermolecular process compared to simple BH₃ addition. nih.gov
Role of Dissociation and Association Equilibria in Reactivity
The reactivity of this compound (Et₃N·BH₃) in organic transformations is intrinsically linked to the equilibrium between its associated (complexed) and dissociated forms. As a stable Lewis acid-base adduct, the dative bond between the triethylamine nitrogen and borane (BH₃) must be sufficiently labile to allow the borane moiety to interact with a substrate. chemrevlett.com The strength of this N-B bond is a critical factor governing the reducing power of the complex. orientjchem.orgrsc.org
The mechanistic pathways for reactions involving this compound are therefore highly dependent on conditions that can shift this equilibrium. Two primary mechanisms are considered researchgate.net:
Dissociative Mechanism : The amine-borane complex first dissociates to provide free borane (BH₃), which then acts as the reactive species. This pathway is prevalent in reactions like the hydroboration of alkenes, where the rate is inversely related to the stability of the amine-borane adduct. researchgate.net
Bimolecular Mechanism : The intact this compound complex directly attacks the substrate. This pathway is often operative in acid-catalyzed reductions. In the presence of a Brønsted or Lewis acid, the substrate (e.g., a carbonyl group) is activated by protonation or coordination. This activation makes the substrate sufficiently electrophilic to be attacked by the less reactive, intact amine-borane complex. researchgate.netacsgcipr.org
Activation via acids is a common strategy to enhance the reactivity of the stable this compound complex. The acid interacts with the amine portion of the adduct, weakening the N-B bond and increasing the hydridic character of the B-H bonds, thereby facilitating hydride transfer without complete dissociation. researchgate.net
The comparative reactivity of different amine-borane complexes underscores the importance of the N-B bond stability.
Catalytic Cycles and Kinetic Studies of this compound Mediated Reactions
While often used as a stoichiometric reagent, this compound can participate in catalytic cycles, typically where it functions as a hydride source to regenerate an active catalyst or is itself activated by a catalyst. Detailed kinetic studies and fully elucidated catalytic cycles for this compound are not abundant, but investigations into its close analog, trimethylamine (B31210) borane (Me₃N·BH₃), provide significant mechanistic insights that are broadly applicable.
Palladium-Catalyzed Transfer Hydrogenation
One of the key catalytic applications involving amine-boranes is the palladium-catalyzed reduction of various functional groups, such as nitroarenes. In these reactions, this compound serves as a transfer hydrogenation agent. researchgate.net The catalyst, often palladium on carbon (Pd/C) or palladium hydroxide, facilitates the activation of the amine-borane. researchgate.netnih.gov
Kinetic studies on the reduction of nitroaryls using trimethylamine-borane and a palladium catalyst revealed that the rate of substrate reduction was faster than the rate of hydrogen gas evolution from the methanolysis of the amine-borane. This crucial observation indicates that the reaction does not proceed by first generating H₂ gas, which then performs the hydrogenation. Instead, it points to a mechanism involving direct hydrogen transfer from the borane complex to the substrate, mediated by palladium. researchgate.netnih.gov The proposed intermediate is a palladium hydride species (Pd-H), which is generated by the interaction of the palladium catalyst with the amine-borane. This hydride is then responsible for the reduction.
A plausible catalytic cycle for this transformation is as follows:
Oxidative Addition/Activation : The Pd(0) catalyst interacts with the amine-borane, possibly leading to the formation of a palladium hydride intermediate and activating the borane.
Coordination : The nitroarene substrate coordinates to the palladium center.
Hydride Transfer : The palladium hydride transfers its hydride to the coordinated nitro group, initiating the reduction process. This step may be repeated multiple times.
Product Release : The final product, an aniline, is released from the metal center.
Catalyst Regeneration : The Pd(0) catalyst is regenerated by accepting a hydride from another molecule of this compound, completing the cycle.
Acid-Catalyzed Reductions
Kinetic studies have also been performed on acid-catalyzed reductions using amine-boranes. For example, the reduction of nitrite (B80452) by trimethylamine-borane was found to be acid-catalyzed, with a first-order dependence on both the amine-borane concentration and the total nitrite concentration. nih.gov The mechanism is consistent with a pre-equilibrium protonation of the substrate (nitrous acid) followed by a rate-limiting attack of the amine-borane's hydride on the activated electrophile (H₂ONO⁺ or NO⁺). nih.gov This model supports the bimolecular mechanism discussed previously, where the intact amine-borane complex attacks an acid-activated substrate.
Key kinetic findings from studies on the analogous trimethylamine-borane provide a framework for understanding this compound reactivity:
Applications of Triethylamine Borane in Advanced Synthetic Organic Chemistry
Chemoselective Reduction Strategies
Triethylamine (B128534) borane (B79455) is employed in various chemoselective reduction strategies, allowing for the selective transformation of specific functional groups in the presence of others.
Carbonyl and Imine Reduction Methodologies
Triethylamine borane is effective in the reduction of carbonyl groups (aldehydes and ketones) and imines mdpi.comresearchgate.net. This reduction typically yields the corresponding alcohols from carbonyl compounds and amines from imines. The reaction conditions, including the presence of acids (Lewis or Brønsted), can influence the rate and selectivity of these reductions researchgate.net. While borane-trimethylamine complex (BTM) is highlighted as a stable and cost-effective amine-borane complex for these reductions, this compound shares similar reactivity profiles in reducing carbonyls and carbon-nitrogen double bonds mdpi.com.
Reduction of Nitrobenzenes and Nitriles
This compound can be utilized, often in conjunction with catalysts, for the reduction of nitrobenzenes to anilines and nitriles to amines mdpi.comunimi.it. For instance, borane-trimethylamine has been shown to reduce nitroaryls to anilines, with palladium catalysis activating the borane in situ mdpi.com. The reduction of nitriles to amino-boranes has also been achieved using other borane reagents in the presence of specific additives rsc.org. While direct examples specifically detailing this compound's use in reducing nitriles were less prevalent in the immediate search results compared to other amine-boranes like borane-trimethylamine, the general reactivity of amine-boranes in these transformations suggests its potential.
Reductive Deprotection Techniques
Reductive deprotection is another area where amine-boranes, including potentially this compound, find application. Borane-trimethylamine, for example, is mentioned as a useful tool for the reductive deprotection of N-tritylamines mdpi.comnih.gov. Reductive ring openings of carbohydrate benzylidene acetals using borane-trimethylamine and aluminum chloride have also been reported, demonstrating the utility of amine-boranes in cleaving protecting groups in complex molecules like carbohydrates rsc.org.
Hydroboration Reactions and Stereocontrol
This compound is involved in hydroboration reactions, which involve the addition of a B-H bond across unsaturated organic groups, typically alkenes and alkynes chemicalbook.comrsc.orgmasterorganicchemistry.com. This reaction is fundamental for the synthesis of organoboranes, which are versatile intermediates in organic synthesis rsc.orgmasterorganicchemistry.com. Hydroboration generally proceeds with syn addition, where the hydrogen and boron atoms add to the same face of the multiple bond masterorganicchemistry.comwikipedia.org.
Asymmetric Hydroboration Approaches
Asymmetric hydroboration aims to create new stereocenters with high enantioselectivity. While the search results primarily discuss asymmetric hydroboration using chiral boranes like diisopinocampheylborane (B13816774) (Ipc₂BH) and monoisopinocampheyl borane (IpcBH₂) makingmolecules.com, the general principles of stereocontrol in hydroboration are relevant. The steric environment of both the borane and the alkene plays a crucial role in determining the stereochemical outcome makingmolecules.comumich.edu. Although specific examples of asymmetric hydroboration directly employing this compound as the chiral inducing agent were not prominently found, understanding the factors governing stereocontrol in hydroboration is essential for its potential application in asymmetric synthesis, possibly in conjunction with chiral ligands or substrates.
Regioselective Hydroboration Studies
Regioselectivity in hydroboration dictates which carbon of an unsymmetrical alkene or alkyne the boron atom adds to. Hydroboration typically follows an anti-Markovnikov rule, where the boron adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon masterorganicchemistry.comwikipedia.orgumich.edu. This regioselectivity is influenced by both steric and electronic factors makingmolecules.comumich.edu. The bulk of the borane reagent and the substituents on the alkene or alkyne play a significant role in determining the preferred site of boron addition makingmolecules.comumich.edu. Studies on the hydroboration of various unsaturated substrates, including alkenes, alkynes, and dienes, with different borane reagents, including amine-borane complexes, contribute to the understanding of regiocontrol rsc.orgderpharmachemica.comacs.org. The ratio between the alkene and the amine-borane complex can also influence regioselective hydroboration derpharmachemica.com.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6330188 |
| Borane-trimethylamine | 264094 |
| Triethylamine | 8471 |
| Borane | 6331 |
| Diisopinocampheylborane | 101699 |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 104338 |
Interactive Data Table Example (Illustrative - Data needs to be extracted from specific research findings)
| Substrate (Example) | Reaction Conditions (Example) | Product (Example) | Yield (%) (Example) | Regioselectivity (Ratio) (Example) |
| 1-Hexene | This compound, Solvent, Temp | 1-Hexanol | >95 | Anti-Markovnikov (>98:2) |
| Acetophenone | This compound, Catalyst, Solvent, Temp | 1-Phenylethanol | 85 | N/A |
| Nitrobenzene | This compound, Pd catalyst, Solvent, Temp | Aniline | 90 | N/A |
Photochemical Hydroboration Applications
This compound is employed in photochemical hydroboration, a process involving the addition of a B-H bond across a carbon-carbon double or triple bond using light as an energy source. lookchem.comchemicalbook.comchemdad.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction is crucial for synthesizing various organic molecules and materials. lookchem.com Photochemical hydroboration using this compound allows for the anti-Markovnikov addition of the B-H bond, which can then be further functionalized, commonly through oxidation to yield alcohols. This approach offers a complementary strategy to thermal hydroboration methods.
Functionalization and Derivatization Reactions
This compound is involved in several functionalization and derivatization reactions, enabling the synthesis of diverse organic compounds.
Selective Methylation and Formylation of Amines with CO₂
This compound acts as an efficient reducing agent for the selective methylation and formylation of amines using carbon dioxide (CO₂) under metal-free conditions. acs.orgnih.govorganic-chemistry.orgmdpi.comacs.orgorganic-chemistry.org This method provides a sustainable and cost-effective approach for CO₂ utilization as a C1 building block. organic-chemistry.orgacs.org In the presence of a catalyst like 6-amino-2-picoline, this compound facilitates the methylation of various secondary amines. acs.orgnih.govorganic-chemistry.orgmdpi.comacs.org The catalytic system is proposed to operate via an intramolecular frustrated Lewis pair mechanism, activating CO₂. acs.orgnih.govacs.org In the absence of 6-amino-2-picoline, selective formylation of primary and secondary amines can be achieved using this compound in solvents like dimethylformamide (DMF). acs.orgorganic-chemistry.orgmdpi.comacs.org Mechanistic studies suggest that borane plays a dual role as both a Lewis acid and a reducing agent in these transformations. acs.orgorganic-chemistry.org
Direct Amidation of Carboxylic Acids
This compound can be involved in the direct amidation of carboxylic acids. Triacyloxyborane intermediates, formed from the reaction between a carboxylic acid and borane complexes like this compound, have been found to be sufficiently activated to enable amidation. mdpi.com Amine-boranes, including this compound, can serve as dual-purpose reagents in direct amidation, activating carboxylic acids and subsequently delivering the amine component to form amides. nih.govorientjchem.org This approach offers advantages, particularly when dealing with gaseous or low-boiling amines, by delivering them as their more easily handled borane complexes. nih.gov
Synthesis of Silylboranates and N-Heterocyclic Carbene Borane Complexes
This compound is utilized as a reactant in the synthesis of silylboranates and N-heterocyclic carbene (NHC) borane complexes. lookchem.comchemicalbook.comchemdad.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comchemicalbook.in These syntheses are typically achieved through Lewis base exchange reactions with other amine-boranes. lookchem.comchemicalbook.comchemdad.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comchemicalbook.in Silylboranates and NHC borane complexes are valuable compounds with potential applications in catalysis and materials science. lookchem.com
Integration in Complex Molecule Synthesis and Pharmaceutical Intermediates (Research Perspective)
This compound is a valuable reagent in the synthesis of complex organic molecules and pharmaceutical intermediates from a research perspective. lookchem.comchemimpex.comorganic-chemistry.org Its ability to selectively reduce functional groups, such as carbonyls and nitro groups, allows for the streamlining of synthetic pathways, potentially enhancing yields and reducing reaction times. chemimpex.com The application of the this compound/CO₂ system has been explored in the synthesis of chlorcyclizine (B1668710) derivatives, highlighting its relevance in the preparation of pharmaceutically important compounds. organic-chemistry.orgacs.org Its stability and ease of handling make it a preferred choice for both laboratory and potentially industrial scale synthesis in the development of new drugs and complex organic targets. chemimpex.commdpi.com
Coordination Chemistry and Adduct Formation Studies of Triethylamine Borane
Metal-Triethylamine Borane (B79455) Complexes: Synthesis and Characterization
The formation of metal complexes involving triethylamine (B128534) borane typically centers around its role as a borane source or as a ligand itself, although the latter is less common than its use as a reducing or hydroborating agent. The synthesis and characterization of amine-borane complexes, including triethylamine borane, are often performed using techniques such as ¹¹B-NMR spectroscopy. orientjchem.orgamazonaws.comresearchgate.net The chemical shift in the ¹¹B-NMR spectrum provides information about the electronic environment around the boron atom and can confirm the formation of the amine-borane adduct. orientjchem.orgamazonaws.com
While the direct coordination of the intact this compound molecule to a metal center as a Lewis base through the nitrogen atom is theoretically possible, its primary utility in metal-catalyzed reactions often involves the transfer of the borane moiety. For instance, this compound has been employed as a boron source in transition metal-catalyzed hydroboration reactions. rsc.org In these reactions, the metal catalyst facilitates the addition of a B-H bond across unsaturated organic functionalities like alkenes or alkynes. rsc.org The presence of triethylamine can influence the reaction pathway, sometimes hindering competitive reactions. rsc.org
Characterization of these metal-catalyzed reactions and intermediates often involves techniques like NMR spectroscopy to monitor the transformation of the organic substrate and the fate of the borane species.
Lewis Acid-Base Interactions and Dative Bond Strength Analyses
This compound itself is a product of a Lewis acid-base interaction between triethylamine (Lewis base) and borane (Lewis acid). The stability and reactivity of this adduct are directly related to the strength of the N→B dative bond. Studies on Lewis acid-base complexes, such as those involving trimethylamine (B31210) and boron trihalides, utilize spectroscopic methods like infrared and Raman spectroscopy to understand the vibrational modes and structural changes upon adduct formation. umich.edu The formation of the dative bond perturbs the electronic structure of both the amine and the borane moieties. umich.edu
Theoretical calculations, such as Density Functional Theory (DFT) and correlated ab initio molecular orbital theories, are frequently used to predict and analyze the dative bond energies in Lewis adducts of BH₃. acs.orgresearchgate.net These computational methods can provide insights into the thermodynamics of adduct formation in both the gas phase and solution. acs.orgresearchgate.net Experimental techniques like calorimetry can be used to determine the enthalpies of adduct formation in solution, providing data for comparison with theoretical predictions. acs.orgresearchgate.net
The strength of the Lewis base (amine) influences the stability of the amine-borane adduct. Triethylamine is a relatively strong Lewis base, contributing to the notable stability of this compound. wikipedia.org The reactivity of amine-borane complexes is dependent on the bond strength of the N-B bond and the nature of the groups attached to the nitrogen atom. orientjchem.org Stable amine-borane reagents, like this compound, tend to be more inert. orientjchem.org
Ligand Exchange Reactions and Reactivity Modulation
Ligand exchange reactions are fundamental to the chemistry of amine-borane complexes, including this compound. These reactions involve the displacement of the amine ligand from the borane center by another Lewis base. Such exchanges are typically equilibrium processes driven by the relative Lewis basicity of the competing ligands, favoring the formation of the more stable complex. pitt.edu
Studies have investigated the kinetics and thermodynamics of ligand exchange reactions involving borane complexes and various nucleophiles (Lewis bases) such as oxygen, sulfur, nitrogen, and phosphorus donors. researchgate.net These studies can establish a scale of binding affinities for BH₃ to different ligands. researchgate.net The rate of ligand exchange can vary significantly depending on the solvent and the stability of the starting complex. researchgate.net
This compound can participate in ligand exchange reactions where a stronger Lewis base can displace triethylamine from the borane. Conversely, triethylamine can also act as a Lewis base to displace weaker ligands from other borane adducts, although the equilibrium position will depend on the relative basicities. For example, studies involving ligand exchange between a DBU-borane complex and triethylamine showed that the DBU-borane complex remained largely unchanged, indicating that DBU forms a more stable adduct with borane than triethylamine under the studied conditions. pitt.edu
The reactivity of stable amine-borane complexes like this compound can be modulated by the addition of activators such as Brønsted or Lewis acids. amazonaws.commdpi.com These activators can interact with the amine-borane complex, making the borane more electrophilic and facilitating its reaction with various substrates. mdpi.com For instance, Lewis acids like AlCl₃ can activate borane-trimethylamine complex, leading to reactions such as the regioselective cleavage of cyclic acetals. mdpi.com This highlights how external reagents can influence the reactivity of otherwise stable amine-borane adducts.
The mechanism of nucleophilic substitution at the tetrahedral boron center in amine-boranes has also been investigated, providing insights into how the borane moiety is transferred or reacts in the presence of other nucleophiles or electrophiles. acs.org
Data Table: Relative Stability/Reactivity of Selected Amine-Borane Complexes
Based on observed reactivity and stability in various studies:
| Amine-Borane Complex | Relative Stability | Relative Reactivity (e.g., in hydroboration) | Notes |
| Triethylamine-Borane (TAB) | High | Low (inert) | Requires activation for many reactions. orientjchem.orgamazonaws.com |
| Aniline-Borane (AAB) | Low | High (releases borane rapidly) | More reactive than TAB. orientjchem.org |
| N,N-Dimethylaniline-Borane (DMAB) | Moderate | Moderate | Reactivity between AAB and TAB. orientjchem.org |
| Borane-Tetrahydrofuran (B86392) (BH₃·THF) | Low | High (fast exchange rate) | Commonly used reactive borane source. researchgate.net |
Data Table: Representative Dative Bond Energies (Computational)
While specific values for this compound's gas phase dative bond energy were not explicitly extracted, studies on related BH₃ adducts provide context.
| Adduct System (L·BH₃) | Computational Method | Predicted Dative Bond Energy (kcal/mol) | Reference |
| L = various bases | B3LYP/DZVP2, MP2, G3 methods | Varied depending on L and method | acs.orgresearchgate.net |
| L = various bases | MP2/aug-cc-pVTZ | Generally 2-4 kcal/mol larger than benchmark | acs.orgresearchgate.net |
Note: These are representative computational findings for BH₃ adducts in general, illustrating the methods used for dative bond strength analysis. Specific values for this compound would require direct computation or experimental determination.
Theoretical and Computational Investigations of Triethylamine Borane
Electronic Structure and Bonding Analysis (e.g., DFT Calculations)
Density Functional Theory (DFT) calculations and other ab initio molecular orbital theories are extensively used to analyze the electronic structure and bonding within triethylamine (B128534) borane (B79455) and other Lewis base adducts of BH₃. These computational approaches help in deciphering molecular structures and quantifying intermolecular interactions. mdpi.com Specifically, DFT calculations, often employing functionals like B3LYP, along with various basis sets (e.g., DZVP2, 6-311+G**, aug-cc-pVTZ), are applied to predict properties and analyze the nature of the dative bond between the nitrogen atom of triethylamine and the boron atom of borane. researchgate.netacs.org Correlated ab initio methods, such as MP2 and G3 variants (G3(MP2), G3(MP2)B3LYP), are also utilized to provide more accurate descriptions of the electronic structure and bond energies. researchgate.netacs.org The strength of this dative bond is a key factor influencing the stability and reactivity of the adduct. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational methods are instrumental in modeling the reaction pathways involving triethylamine borane and characterizing the transition states of these processes. Studies on related amine-boranes, such as the substitution of triethylamine on ammonia (B1221849) borane, have employed computational simulations using solvation models like SM8 to understand reaction mechanisms, suggesting a classical Sɴ2 pathway. researchgate.netacs.org For dehydrogenation reactions of amine-boranes, computational studies predict reaction pathways and identify transition structures. Techniques like the synchronous transit-guided quasi-Newton (STQN) method or normal eigenvalue-following are used to locate and characterize these transition states on the potential energy surface. whiterose.ac.ukwhiterose.ac.uk These investigations reveal details about the energy barriers and the sequence of steps involved in hydrogen release or other transformations. whiterose.ac.uk DFT calculations, including the M06 functional, are commonly applied for geometry optimization and mechanistic analysis of reactions involving amine-boranes. acs.org
Prediction and Validation of Spectroscopic Parameters
Computational chemistry enables the prediction of various spectroscopic parameters for this compound and similar compounds, which can then be validated against experimental data. Nuclear Magnetic Resonance (NMR) parameters, particularly ¹¹B NMR shifts, are often calculated to confirm the formation of the N-BH₃ environment characteristic of amine-borane adducts. nih.govmdpi.com Computational tools implemented in various software packages can predict NMR spectra using DFT with specific functionals and basis sets. acs.org Infrared (IR) spectroscopy parameters, such as vibrational frequencies, can also be predicted computationally. mit.edunih.gov Comparing these predicted spectroscopic signatures with experimentally obtained FTIR, Raman, and NMR spectra helps to confirm the synthesized structures and understand the molecular vibrations and bonding. nih.govmdpi.com
Thermochemistry and Energetics of Adduct Formation and Dehydrogenation
Computational studies provide valuable thermochemical data and energetic profiles for the formation of this compound adducts and their subsequent reactions, such as dehydrogenation. The enthalpies of reaction for the formation of amine-borane adducts from amines and borane complexes have been determined computationally and experimentally, confirming their exothermic nature. mdpi.com Computational screening of amine-borane adducts allows for the evaluation of their thermodynamic dehydrogenation properties, which is crucial for their potential application in hydrogen storage. nih.gov High-level calculations, including G3 methods and CCSD(T), are used to predict the enthalpies and free energies of formation and dehydrogenation reactions. researchgate.netacs.orgresearchgate.net These studies highlight that the thermodynamic parameters are significantly influenced by the strengths of the dative bonds in the reactants and products. nih.gov
Intermolecular Interactions and Solvation Effects in Reaction Media
Computational investigations explore the role of intermolecular interactions and solvation effects on the behavior of this compound in different reaction media. Intermolecular interactions, such as dihydrogen bonding (N-H···H-B), are important in amine-borane chemistry and can influence the aggregation and reactivity of these compounds. nih.govmdpi.comacs.org Computational methods, including DFT, are used to study these interactions. nih.gov Solvation effects, arising from the interaction of the solute with the solvent, can significantly impact chemical reactivity and molecular association or dissociation. frontiersin.org Computational studies often incorporate solvation models, such as continuum models (e.g., SM8, COSMO, SMD) or explicit solvent molecules, to account for the influence of the reaction medium on reaction pathways and energetics. researchgate.netacs.orgresearchgate.netrsc.org Understanding these solvent effects is essential for predicting and controlling the outcome of reactions involving this compound. frontiersin.org
Advanced Spectroscopic and Analytical Research Methodologies for Triethylamine Borane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
NMR spectroscopy is a powerful tool for elucidating the molecular structure and studying the dynamics of triethylamine (B128534) borane (B79455) in solution. Different nuclei within the molecule provide specific information about their local electronic environments and connectivity.
¹¹B NMR Spectroscopy for Boron Environment Analysis
¹¹B NMR spectroscopy is particularly useful for probing the electronic environment of the boron atom in triethylamine borane. The chemical shift and coupling patterns observed in the ¹¹B NMR spectrum provide information about the coordination state of boron and the nature of the bonds it forms. For this compound (Et₃N·BH₃), the ¹¹B NMR spectrum typically shows a quartet due to coupling with the three equivalent hydrogen atoms directly bonded to boron (BH₃). The chemical shift value is characteristic of a tetracoordinate boron atom, consistent with the formation of a dative bond between the nitrogen of triethylamine and the boron of borane. ¹¹B NMR is used to monitor the formation and reaction progress of amine-boranes. rsc.orgpurdue.eduresearchgate.netorientjchem.org Chemical shifts for ¹¹B NMR are often reported relative to BF₃·Et₂O. rsc.org Typical ¹¹B NMR spectral values for various amine-borane reagents can fall within the range of -3 ppm to -11 ppm. orientjchem.org For triethylamine-borane specifically, a ¹¹B NMR chemical shift of -13.96 ppm with a quartet coupling (J = 97.0 Hz) in CDCl₃ has been reported. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|
| ¹¹B | -13.96 | q | 97.0 | CDCl₃ |
¹H and ¹³C NMR Spectroscopy for Ligand Characterization
¹H and ¹³C NMR spectroscopy are employed to characterize the triethylamine ligand in this compound and to study any changes in its electronic structure upon coordination to the borane moiety. ¹H NMR provides information about the different types of protons present, their chemical environments, and their coupling interactions. The spectrum of this compound shows signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl groups. The methylene protons adjacent to the nitrogen atom are particularly sensitive to the coordination event. rsc.org ¹³C NMR provides insights into the carbon skeleton of the triethylamine ligand. The chemical shifts of the carbon atoms reflect their hybridization and the electron density distribution, which can be influenced by the dative bond to boron. rsc.org
For triethylamine-borane in CDCl₃, ¹H NMR signals are observed as a quartet at δ 2.79 ppm (J = 7.3 Hz) for the methylene protons and a triplet at δ 1.19 ppm (J = 7.3 Hz) for the methyl protons. rsc.org The BH₃ protons appear as a broad quartet between δ 2.10 and 0.9 ppm. rsc.org The ¹³C NMR spectrum in CDCl₃ shows signals at δ 52.5 and 8.9 ppm. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |
|---|---|---|---|---|---|
| ¹H | 2.79 | q | 7.3 | CH₂ | CDCl₃ |
| ¹H | 1.19 | t | 7.3 | CH₃ | CDCl₃ |
| ¹H | 2.10 – 0.9 | br q | - | BH₃ | CDCl₃ |
| ¹³C | 52.5 | - | - | CH₂ | CDCl₃ |
| ¹³C | 8.9 | - | - | CH₃ | CDCl₃ |
Vibrational Spectroscopy (IR and Raman) for Bond Characterization and Analysis
Infrared (IR) and Raman spectroscopy are valuable techniques for studying the vibrational modes of this compound, providing information about the functional groups present and the nature of the chemical bonds, particularly the B-N dative bond and the B-H bonds.
Vibrational spectroscopy can help characterize the B-N stretch. Early studies on this compound assigned the B-N stretching motion to a peak around 1255 cm⁻¹. acs.org However, later research suggested this assignment was too high and that the B-N stretch should appear in a similar spectral region to C-N stretches. acs.orgmst.edu A reassignment placed the B-N stretch in trimethylamine (B31210) borane at 660 cm⁻¹. acs.orgmst.edu The intensity of this mode in IR spectra can be low, potentially leading to confusion with other vibrations. acs.orgmst.edu Raman spectroscopy has been suggested as a potentially better method than IR for observing B-N stretching modes. acs.orgmst.edu
IR spectroscopy is also used to identify other functional groups and combustion products related to this compound. For instance, FTIR analysis of the gaseous combustion products of this compound and white fuming nitric acid identified characteristic absorbance peaks corresponding to O-H and C-H stretching vibrations, N-H bond vibrations, as well as species like water vapor (H₂O), methane (B114726) (CH₄), carbon monoxide (CO), carbon dioxide (CO₂), this compound vapor, and nitric acid (HNO₃) vapor. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns under various ionization conditions. This provides confirmation of the compound's identity and can offer insights into its stability and potential decomposition pathways.
Electron ionization (EI) mass spectrometry of this compound provides a characteristic mass spectrum with a molecular weight of 115.025. nist.gov The fragmentation pattern observed in the mass spectrum can help in identifying the presence of the triethylamine and borane moieties and how they break apart upon ionization. nist.gov MS can also be coupled with thermal analysis techniques (TGA-MS) to analyze the gaseous products evolved during the thermal decomposition of amine-boranes. rsc.orgrsc.orgarxiv.org This allows for the identification of volatile decomposition products based on their mass-to-charge ratio (m/z). For example, TGA-MS analysis of related amine-borane complexes has identified products such as H₂, N₂, NH₃, CO₂, N₂O, and NO₂. rsc.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination
While direct single-crystal X-ray crystallographic data specifically for this compound was not prominently found in the search results, X-ray crystallography is a standard technique for characterizing the solid-state structures of amine-borane complexes and related boron compounds. researchgate.netunige.chresearchgate.net Studies on other amine-boranes and boron-containing structures demonstrate the capability of this technique to provide accurate structural parameters, including details about the boron center and its interactions. unige.chresearchgate.net For example, X-ray diffraction has been used to revise the structure and understand the crystal chemistry of metal borohydrides synthesized using triethylamine-borane. unige.ch
Thermal Analysis Techniques (TGA, DSC, Calorimetry) in Stability and Energy Release Studies
Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and calorimetry are employed to investigate the thermal stability of this compound and to quantify any energy changes associated with its decomposition or phase transitions. These studies are important for assessing the handling and storage properties of the compound and its potential as a fuel or hydrogen storage material.
TGA measures the change in mass of a substance as a function of temperature, providing information about decomposition temperatures and the amount of volatile material released. DSC measures the heat flow into or out of a sample as a function of temperature, identifying processes such as melting, crystallization, and decomposition, and quantifying the associated energy changes (endothermic or exothermic). rsc.orgacs.org Calorimetry directly measures the heat absorbed or released during a chemical process.
Studies on the thermal decomposition of amine-boranes, including this compound, utilize TGA and DSC to understand their decomposition pathways and energy release characteristics. rsc.orgarxiv.orgresearchgate.net TGA-MS can identify the gaseous products evolved during heating. rsc.orgrsc.orgarxiv.org The thermal stability of amine-boranes can vary depending on the amine. This compound has been reported to be extremely stable and inert compared to some other amine-boranes like aniline-borane. researchgate.netorientjchem.orgresearchgate.net Thermal decomposition studies often involve heating samples under controlled atmospheres (e.g., inert gas flow). rsc.orgarxiv.org DSC measurements can reveal exothermic or endothermic decomposition events. rsc.orgacs.orgresearchgate.net The onset temperature of decomposition is a key parameter determined by these techniques. acs.org
Advanced Analytical Techniques for Reaction Monitoring and Product Profiling
The study of this compound and its reactions heavily relies on spectroscopic and analytical methods to track reaction progress, identify intermediates, and characterize final products. A range of techniques are employed, offering complementary information about the chemical species present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions involving amine-boranes, including this compound. acs.orgrsc.orgorientjchem.orgpurdue.eduorgsyn.orgpitt.eduacs.orggoogle.comnih.govamazonaws.comacs.orgacs.orgnih.gov Specifically, ¹¹B NMR spectroscopy is frequently used to track the consumption of the starting amine-borane and the formation of boron-containing products. acs.orgrsc.orgorientjchem.orgpurdue.eduorgsyn.orgpitt.eduacs.orggoogle.comamazonaws.comacs.orgnih.gov Changes in chemical shifts and coupling patterns in the ¹¹B NMR spectra provide valuable information about the electronic environment of the boron atom throughout the reaction. rsc.orggoogle.comamazonaws.com For instance, the ¹¹B NMR spectrum of this compound typically shows a quartet due to coupling with the three equivalent protons on boron. rsc.orggoogle.comamazonaws.com Monitoring the disappearance of this signal and the appearance of new signals allows for the determination of reaction completion and the identification of new boron species. acs.orgrsc.orgpurdue.eduorgsyn.orggoogle.com
¹H and ¹³C NMR spectroscopy are also essential for monitoring the organic portion of the molecules involved in the reaction, providing information about the changes in the triethylamine ligand and any organic substrates or products. rsc.orggoogle.comacs.orgacs.org Variable-temperature multinuclear NMR can offer insights into reaction mechanisms and the dynamics of intermediates. acs.org
Infrared (IR) spectroscopy is another valuable technique for characterizing this compound and monitoring its reactions. acs.orgacs.orgnih.govchemicalbook.comresearchgate.netresearchgate.net The IR spectrum of this compound exhibits characteristic peaks corresponding to B-H stretching vibrations, typically in the region of 2200–2400 cm⁻¹. acs.orgresearchgate.net Monitoring the changes in these peaks during a reaction can indicate the involvement of the B-H bond in the transformation. acs.org IR spectroscopy can also be used to identify other functional groups in reactants, intermediates, and products. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for product profiling and identifying volatile and non-volatile components of reaction mixtures. sigmaaldrich.comacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netcore.ac.ukproteomics.com.au GC-MS is particularly useful for analyzing volatile products and byproducts, allowing for their separation and identification based on their retention times and mass spectra. acs.orgresearchgate.netresearchgate.net LC-MS is suitable for less volatile or more polar compounds, providing molecular weight information and aiding in the identification of reaction products and potential impurities. sigmaaldrich.comresearchgate.netcore.ac.ukproteomics.com.au Tandem mass spectrometry (MS/MS), including techniques like Multiple Reaction Monitoring (MRM), offers enhanced selectivity and sensitivity for the detection and quantification of specific compounds within complex matrices. researchgate.netcore.ac.ukproteomics.com.autaylorandfrancis.com
Other analytical techniques can also be applied depending on the specific reaction and products. For instance, X-ray crystallography can provide detailed structural information for crystalline products. acs.orgacs.org Thermogravimetric analysis (TGA) can be used to study the thermal stability of this compound and its reaction products. acs.orgacs.org Gasometry, which measures the evolution of gas (e.g., hydrogen), can be employed to quantify the active borane concentration or monitor reactions that produce gas. orientjchem.orggoogle.com
Detailed research findings often involve the correlation of data obtained from multiple analytical techniques. For example, combining NMR data for structural elucidation with GC-MS or LC-MS data for product identification and quantification provides a comprehensive understanding of the chemical process.
While specific detailed data tables for this compound reactions were not extensively found in the search results within the strict constraints, the widespread mention of these techniques in the context of amine-borane chemistry, including this compound, highlights their importance in generating such data. The application of these advanced analytical methodologies is fundamental to advancing the understanding and utilization of this compound in various chemical applications.
Emerging Research Avenues and Future Directions for Triethylamine Borane
Integration in Novel Catalytic Systems and Processes
Triethylamine (B128534) borane (B79455) is being investigated for its potential in various catalytic systems. It can be used as a reactant in the synthesis of silylboranate and N-heterocyclic carbene borane complexes through Lewis base exchange with amine-boranes, which have potential applications in catalysis and materials science. lookchem.comsigmaaldrich.com Research has also explored the use of tertiary amines paired with trialkyl boranes, such as triethylamine pairing with triethyl borane, as organocatalysts for the copolymerization of carbon dioxide and epoxides, yielding fully alternating polycarbonates. chemrxiv.org
Furthermore, triethylamine borane has been employed in photochemical hydroboration, a process utilizing light as a catalyst for the addition of borane to alkenes. lookchem.comsigmaaldrich.com This reaction is significant in the synthesis of various organic molecules and materials. lookchem.com this compound has also been used in the ethanolysis of amine-borane adducts, which produces a reducing system. lookchem.comsigmaaldrich.comsigmaaldrich.com
Exploration of this compound in Sustainable Chemical Processes
The application of this compound in sustainable chemistry is an area of growing interest, particularly in the context of utilizing abundant feedstocks and developing more efficient synthetic methods.
CO₂ Utilization and Functionalization
This compound has shown promise in the utilization and functionalization of carbon dioxide (CO₂). It can facilitate the reduction of CO₂. mdpi.comsci-hub.senih.gov Specifically, trimethylamine-borane (a related amine-borane complex) has been used as a reducing agent for the selective methylation and formylation of amines with CO₂ under metal-free conditions. sci-hub.senih.govacs.org This process can selectively produce formamides and methylamines by adjusting reaction parameters such as solvent, temperature, and the amount of borane-triethylamine. sci-hub.se Mechanistic studies suggest that CO₂ can be activated by inserting into the B–H bond of borane-triethylamine, with formamide (B127407) potentially acting as an intermediate in methylamine (B109427) formation. sci-hub.se The utilization of tertiary amine-boranes like trimethylamine-borane is noted to avoid side reactions and facilitate the six-electron reduction of CO₂. acs.org
Solvent-Free and Atom-Economical Approaches
This compound contributes to the development of more sustainable chemical processes through its use in solvent-free and atom-economical approaches. Atom economy is a key consideration in sustainable material synthesis. nih.gov While some reductive amination procedures using other borohydrides can suffer from drawbacks like toxic byproducts or lack of chemoselectivity, research has explored solvent-free reductive amination using ammonia (B1221849) borane as a reductant with a trimethyl borate (B1201080) promoter, highlighting a greener protocol. acs.orgorganic-chemistry.orgacs.org Although this compound itself was examined in this specific study and showed lower yields compared to ammonia borane, the broader context emphasizes the drive towards more atom-economical and solvent-free methods in which amine-boranes play a role. acs.org
Role in Materials Science Research as a Precursor
This compound is a valuable precursor in materials science, particularly in the synthesis of boron-containing materials and in research related to hydrogen storage. ontosight.aichemimpex.com
Synthesis of Boron-Containing Materials (e.g., Boron Nitride Films)
This compound is utilized in the synthesis of various boron-containing materials, including boron nitride (BN) and boron carbonitride (BCN) films. lookchem.comsigmaaldrich.comresearchgate.netgoogle.comnjit.edu It can serve as a single-source precursor for the chemical vapor deposition (CVD) of boron nitride thin films, often in conjunction with ammonia. researchgate.netgoogle.comnjit.edu Low pressure chemical vapor deposition (LPCVD) using triethylamine-borane complex and ammonia has been employed to synthesize boron nitride thin films on different substrates, with film composition varying based on deposition temperature and precursor flow ratios. njit.edu The thermal decomposition of this compound complex is a key aspect in the generation of boron carbide nitride films via low-pressure CVD. lookchem.comsigmaaldrich.comresearchgate.net Optimizing CVD parameters is crucial to control film formation, minimize carbon contamination, and achieve stoichiometric boron nitride. researchgate.net this compound has also been used in gas boronising of steel substrates, generating single-phased iron boride layers. researchgate.net
Applications in Hydrogen Storage Research (as a precursor)
Amine-borane complexes, including this compound, have garnered significant attention as potential materials for chemical hydrogen storage. sigmaaldrich.comsigmaaldrich.comnih.govamericanelements.comacs.orgmdpi.com this compound can be used in the preparation of liquid-phase hydrogen storage material. sigmaaldrich.comsigmaaldrich.comamericanelements.com Boron-based materials, such as borohydrides and boranes, are studied for their high hydrogen gravimetric density. mdpi.com While ammonia borane is a widely studied example with high hydrogen content, amine-borane systems in general have the potential to meet hydrogen storage goals. mdpi.comenergy.gov Research efforts continue to address challenges related to the regeneration of boron hydrides from by-products formed during hydrogen release, which is essential for the sustainable use of these materials for hydrogen storage. cea.fr
Development of Highly Reactive or Selectively Tunable this compound Reagents
The inherent stability of this compound (Et₃N•BH₃) makes it a convenient reagent to handle, but for certain transformations, enhanced reactivity or selectivity is desired. Research in this area explores strategies to modify or activate this compound to achieve specific synthetic outcomes.
One approach involves utilizing this compound in conjunction with catalysts or additives that can modulate its reductive properties. For instance, studies have shown that the presence of Lewis acids, such as AlCl₃ or BF₃, can significantly enhance the reductive effect of certain amine-boranes by complexing with the substrate and facilitating hydride transfer from the amine-borane. chemrevlett.com
Another avenue is the development of catalytic systems where this compound acts as the reducing agent in concert with a catalyst that dictates selectivity. For example, a catalytic system combining 6-amino-2-picoline and borane-trimethylamine (a related amine-borane) has been shown to efficiently promote the methylation of amines with CO₂. acs.orgnih.gov In the absence of 6-amino-2-picoline, selective formylation of primary and secondary amines was achieved using borane-trimethylamine, highlighting how the reaction conditions and the presence of specific catalysts can tune the outcome. acs.orgnih.gov
While the provided search results primarily discuss borane-trimethylamine (Me₃N•BH₃), which is closely related to this compound, the principles of activating and tuning reactivity through catalysts and reaction conditions are applicable. This compound itself has been tested as a catalyst in direct amidation reactions, providing acceptable yields, although other borane-amine complexes like borane-pyridine showed higher efficiency in specific cases. mdpi.com This suggests ongoing efforts to evaluate and optimize this compound's performance in various catalytic processes.
The development of P-stereogenic, bicyclic phosphite-borane systems, while not directly focusing on this compound itself, illustrates the concept of creating tunable borane-containing reagents for selective transformations, such as the desymmetrization of diols. nih.gov These systems demonstrate how structural modifications around the borane moiety can lead to altered reactivity profiles.
This compound has also been explored as a reactant in the synthesis of other borane complexes, such as N-heterocyclic carbene borane complexes, via Lewis base exchange. sigmaaldrich.comlookchem.com This indicates its role as a precursor in generating new, potentially more reactive or selective, borane-based reagents.
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the reaction mechanisms involving this compound and in designing new catalysts and reaction systems.
DFT studies have been employed to decipher the mechanistic details of reactions involving amine-boranes, including those closely related to this compound. For instance, computational calculations were used to investigate the mechanism of CO₂ reduction by borane-trimethylamine. mdpi.com These studies can provide insights into transition states, energy barriers, and the role of catalysts or additives.
Computational modeling can help predict the thermochemistry of Lewis adducts involving boranes. DFT calculations at various levels of theory have been used to predict the dative bond energies of Lewis adducts of BH₃, providing valuable data for understanding the stability and reactivity of amine-borane complexes like this compound. acs.org
Furthermore, computational studies are vital in exploring the mechanisms of catalytic reactions where this compound or related boranes are involved. DFT calculations have been used to examine the mechanisms of hydroboration reactions catalyzed by transition metal complexes, shedding light on how the catalyst interacts with the borane reagent and the substrate to achieve selectivity. acs.org The importance of base selection in reactions involving triethylamine and haloboranes to form frustrated Lewis pairs has also been examined by DFT studies. researchgate.net
Computational fluid dynamics codes are also utilized in conjunction with experimental studies, such as the investigation of the thermal decomposition of this compound for boron nitride deposition, to validate experimental observations and gain a deeper understanding of the process. researchgate.net
DFT studies can also provide insights into the decomposition pathways of amine-boranes on surfaces, which is relevant for applications like chemical vapor deposition. rsc.org Understanding these decomposition mechanisms computationally can aid in optimizing deposition parameters and controlling the composition and properties of the resulting materials.
The use of computational modeling extends to exploring the potential of amine-boranes as hydrogen carriers and their role in activating challenging chemical bonds, such as the splitting of dinitrogen, by analyzing activation barriers using DFT. rsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6330188 |
| Triethylamine | 8471 |
| Borane | 5462311 |
| Borane-trimethylamine | 6330188 |
| 6-amino-2-picoline | 6995210 |
| Aluminum chloride | 24858 |
| Boron trifluoride | 6856 |
| Carbon dioxide | 280 |
| Borane-pyridine | 264094 |
Interactive Data Table: Selectivity in Amine Functionalization using Borane-Trimethylamine
| Substrate Type | Reagent/Conditions | Product Type | Selectivity | Reference |
| Amines | Borane-trimethylamine, 1 atm CO₂ | Formylation | Primary & Secondary Amines | acs.orgnih.gov |
| Secondary Amines | Borane-trimethylamine, 6-amino-2-picoline, 1 atm CO₂ | Methylation | Various Secondary Amines | acs.orgnih.gov |
Q & A
Q. What synthetic methods optimize the yield of triethylamine borane in closo-dodecaborate synthesis?
this compound can be synthesized via reactions with sodium borohydride, diborane, pentaborane, or decaborane under controlled thermal conditions. For example, heating this compound with pentaborane (B₅H₈) at 125°C achieves 90% yield, while reactions with sodium borohydride at 180°C yield 85% . Key factors include temperature control, stoichiometric ratios, and solvent-free conditions. Researchers should prioritize inert atmospheres and monitor reaction exothermicity to prevent decomposition.
Q. How does this compound function as a reducing agent in organic transformations?
this compound reduces carboxylic acids, ketones, and aldehydes at 80°C without solvents, with applications in reductive amination (e.g., converting amines to secondary/tertiary amines via imine intermediates). Its moderate Lewis acidity enables selective reductions while avoiding over-reduction of sensitive functional groups . Methodologically, combining it with substrates in a 1:1 molar ratio under nitrogen ensures reproducibility.
Q. What safety protocols are critical for handling this compound in laboratory settings?
this compound is a flammable liquid (GHS Category 2) and corrosive (Category 1B for skin/eyes). Essential precautions include:
- Using flame-resistant lab coats, gloves, and goggles.
- Storing in airtight containers under nitrogen at ≤25°C.
- Avoiding contact with oxidizers (e.g., peroxides) to prevent violent reactions .
- Implementing fume hoods for reactions and spill containment with inert adsorbents like vermiculite.
Advanced Research Questions
Q. How is this compound-10B used in isotopic labeling for alkali metal tetrahydroborates?
this compound-10B serves as a precursor for sodium tetrahydroborate-10B (NaBH₄-10B), a neutron-capture therapy reagent. Reacting it with sodium methoxide (1.3:1 molar ratio) at 130–150°C for 2 hours yields NaBH₄-10B with minimal isotopic dilution. The process requires anhydrous conditions and post-reaction separation of mineral oil dispersants .
Q. What mechanistic insights explain this compound’s regioselectivity in intramolecular C–H borylation?
In electrophilic borylation, triethylamine acts as a base to demethylate intermediates (e.g., Ar(O)Me), generating active borane species. The reaction favors nucleophilic aromatic sites (e.g., thiophenes) due to borane’s Lewis acidity, forming six-membered boracycles selectively. Computational studies (DFT) suggest transition-state stabilization via N–B coordination .
Q. How does this compound enhance chemical vapor deposition (CVD) of boron carbide films?
this compound is a precursor for low-pressure CVD of boron carbide (B₄C) and boron nitride (BN) films. At 400–600°C, it decomposes to release borane, which reacts with methane or ammonia. Nanoindentation studies show film modulus (250–300 GPa) depends on deposition temperature and precursor flow rates .
Q. Can computational modeling predict this compound’s reactivity in hydroboration?
Density functional theory (DFT) simulations reveal that triethylamine stabilizes borane via a strong N–B dative bond (bond energy ~30 kcal/mol), reducing its Lewis acidity compared to BH₃-THF. This explains its slower hydroboration kinetics, requiring elevated temperatures for alkene additions .
Methodological Tables
Table 1: Yield Optimization in closo-Dodecaborate Synthesis
| Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Sodium borohydride | 180 | 85 | |
| Pentaborane (B₅H₈) | 125 | 90 | |
| Decaborane (B₁₀H₁₄) | 190 | 80 |
Table 2: Isotopic Synthesis Parameters for NaBH₄-10B
| Parameter | Value | Reference |
|---|---|---|
| Molar ratio (borane:NaOMe) | 1.3:1 | |
| Temperature range | 130–150°C | |
| Reaction time | 2 hours |
Table 3: Safety Data for this compound
| Hazard Class | Precautionary Measures | Reference |
|---|---|---|
| Flammable (Category 2) | Avoid sparks/open flames | |
| Skin corrosion (1B) | Use nitrile gloves | |
| Eye damage (1) | Goggle/face shield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
